molecular formula C25H25Cl2F4N3O4 B10835027 (3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

Cat. No.: B10835027
M. Wt: 578.4 g/mol
InChI Key: HNEZRIRYWXIOJA-IPJJNNNSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID27998201-Compound-11” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .

Industrial Production Methods: Industrial production of “PMID27998201-Compound-11” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: “PMID27998201-Compound-11” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

“PMID27998201-Compound-11” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID27998201-Compound-11” involves its inhibition of cathepsin B, a cysteine protease. By binding to the active site of cathepsin B, the compound prevents the enzyme from cleaving its substrates, thereby modulating various biological pathways. This inhibition can lead to reduced tumor invasion, decreased inflammation, and other therapeutic effects .

Comparison with Similar Compounds

    PMID27998201-Compound-5: Another cathepsin B inhibitor with similar therapeutic applications.

    PMID27998201-Compound-12: Used in the treatment of bone cancer.

    PMID27998201-Compound-9: Investigated for rheumatoid arthritis.

Uniqueness: “PMID27998201-Compound-11” is unique due to its specific binding affinity and inhibitory potency against cathepsin B. This makes it a valuable compound for therapeutic applications where modulation of cathepsin B activity is desired .

Properties

Molecular Formula

C25H25Cl2F4N3O4

Molecular Weight

578.4 g/mol

IUPAC Name

(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide

InChI

InChI=1S/C25H25Cl2F4N3O4/c1-2-18(21(36)24(38)32-15-7-8-15)34-23(37)19(11-12-9-16(26)20(35)17(27)10-12)33-22(25(29,30)31)13-3-5-14(28)6-4-13/h3-6,9-10,15,18-19,22,33,35H,2,7-8,11H2,1H3,(H,32,38)(H,34,37)/t18-,19-,22-/m0/s1

InChI Key

HNEZRIRYWXIOJA-IPJJNNNSSA-N

Isomeric SMILES

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CC2=CC(=C(C(=C2)Cl)O)Cl)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F

Canonical SMILES

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CC2=CC(=C(C(=C2)Cl)O)Cl)NC(C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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